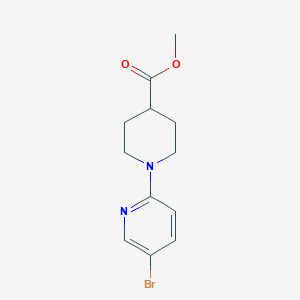

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

描述

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.17 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine-4-carboxylic acid methyl ester under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

化学反应分析

Types of Reactions

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Key areas of research include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to established treatments.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <1 | Mycobacterium tuberculosis |

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through modulation of key signaling pathways, potentially offering a new avenue for cancer treatment.

The compound's biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It has shown promise in:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which could be crucial for its therapeutic effects.

- Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways associated with various diseases.

Industrial Applications

This compound is also utilized in industrial processes:

- Synthesis of Complex Molecules : It serves as a building block for the synthesis of more complex organic molecules, making it valuable in pharmaceutical development.

- Catalytic Applications : The compound is explored for its potential as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and off-target profiling of this compound. These investigations aim to elucidate its safety profile and therapeutic potential:

Study on Antibacterial Activity

A systematic investigation into the antibacterial properties revealed that this compound effectively inhibits Mycobacterium tuberculosis growth under both aerobic and non-replicating conditions.

Research on Anticancer Effects

Studies have shown that this compound can inhibit proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of critical signaling pathways associated with cell growth and survival.

作用机制

The mechanism of action of Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

相似化合物的比较

Similar Compounds

Some compounds similar to Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate include:

- Methyl 1-(5-chloropyridin-2-yl)piperidine-4-carboxylate

- Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

- Methyl 1-(5-iodopyridin-2-yl)piperidine-4-carboxylate

Uniqueness

What sets this compound apart from its similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in unique interactions and reactions that may not be possible with other halogen atoms, making this compound particularly valuable in certain research and industrial applications .

生物活性

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications based on recent findings.

- Molecular Formula : C11H14BrN3O2

- Molecular Weight : 300.15 g/mol

- Purity : 98%

The presence of the bromine atom in this compound is notable as it can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as antimicrobial and anticancer properties.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be crucial for its therapeutic effects.

- Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways associated with various diseases.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Preliminary data suggest that it exhibits significant inhibitory activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established treatments.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <1 | Mycobacterium tuberculosis |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation through modulation of key signaling pathways.

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Research on Anticancer Effects :

- Pharmacokinetic Profiling :

常见问题

Q. What are the recommended synthetic routes for Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, and how can intermediates be characterized?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting methyl piperidine-4-carboxylate derivatives with 5-bromo-2-chloropyridine under basic conditions (e.g., using triethylamine or LiHMDS) in aprotic solvents like THF or DMF. Key intermediates (e.g., piperidine-4-carboxylate derivatives) should be characterized using / NMR to confirm regioselectivity and LC-MS/HPLC for purity (>95%) .

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Advanced Research Question

Yield optimization requires systematic screening of parameters:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) may enhance coupling efficiency.

- Temperature control : Reactions between 80–120°C reduce side-product formation in bromopyridine substitutions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of bromopyridine intermediates.

- Workup protocols : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) can isolate high-purity product. Evidence from PROTAC synthesis shows yields up to 100% under optimized conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

- NMR spectroscopy : NMR (CDCl, 600 MHz) should show characteristic peaks for the piperidine ring (δ 2.01–2.70 ppm, m), ester methyl (δ 3.74 ppm, s), and bromopyridine aromatic protons (δ 8.37 ppm, s) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in stereochemistry or bond lengths .

- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H] at m/z 314.04 (CHBrNO) .

Q. How can computational modeling aid in predicting reactivity or binding interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites for functionalization.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in PROTAC systems) using software like AutoDock Vina. For example, the piperidine-4-carboxylate moiety may engage in hydrogen bonding with catalytic residues .

- MD simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) using GROMACS .

Q. How should researchers address discrepancies between experimental data and expected results during characterization?

Advanced Research Question

- NMR anomalies : If splitting patterns deviate (e.g., unexpected multiplicity in piperidine protons), verify sample purity via HPLC or repeat reaction under inert atmosphere to exclude oxidation.

- Crystallization failures : Screen alternative solvent systems (e.g., dichloromethane/hexane) or use seeding techniques. SHELXD/SHELXE pipelines can resolve twinning or disorder in crystals .

- Mass spec mismatches : Re-examine synthetic steps for unintended substitutions (e.g., bromide loss) using isotopic pattern analysis .

Q. What are the applications of this compound in medicinal chemistry or chemical biology?

Basic Research Question

The compound serves as a versatile intermediate:

- PROTAC development : It is used to synthesize degraders targeting disease-relevant proteins (e.g., kinases), leveraging its piperidine-carboxylate group for linker functionalization .

- Peptide mimetics : The bromopyridine moiety facilitates click chemistry (e.g., Suzuki coupling) for bioconjugation .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Advanced Research Question

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic bromopyridine reactions.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress.

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

Q. What safety and handling protocols are essential for this compound?

Basic Research Question

属性

IUPAC Name |

methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGOLDLPNDJGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。